molecular formula C12H4Cl4S B11810514 Dibenzothiophene, 1,3,7,8-tetrachloro- CAS No. 134705-52-5

Dibenzothiophene, 1,3,7,8-tetrachloro-

Cat. No.: B11810514
CAS No.: 134705-52-5
M. Wt: 322.0 g/mol
InChI Key: VTZRCWACPSHZTG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) that has garnered attention due to its structural similarity to dioxins and its potential environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a sulfur atom integrated into a dibenzothiophene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1, 3, 7, and 8 positions of the dibenzothiophene ring.

Industrial Production Methods

Industrial production of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of chlorination.

Chemical Reactions Analysis

Types of Reactions

1,3,7,8-Tetrachlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

1,3,7,8-Tetrachlorodibenzo[b,d]thiophene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic sulfur compounds.

    Biology: Research focuses on its toxicological effects and its interaction with biological systems.

    Medicine: Studies investigate its potential as a therapeutic agent or its role in drug metabolism.

    Industry: It is used in the development of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the activation or repression of target genes, resulting in changes in cellular processes such as detoxification, oxidative stress response, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with similar structural features but with oxygen atoms instead of sulfur.

    Polychlorinated biphenyls (PCBs): Chlorinated aromatic compounds with similar environmental persistence and toxicity.

    Polychlorinated dibenzofurans (PCDFs): Compounds structurally related to dioxins but with a furan ring.

Uniqueness

1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is unique due to the presence of a sulfur atom in its structure, which influences its chemical reactivity and biological interactions. This sulfur atom can participate in redox reactions, making the compound distinct from its oxygen-containing analogs.

Properties

CAS No.

134705-52-5

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

1,3,7,8-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H

InChI Key

VTZRCWACPSHZTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=CC(=C(C=C32)Cl)Cl)Cl)Cl

Origin of Product

United States

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